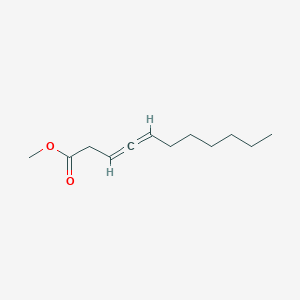

Methyl undeca-3,4-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81981-08-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3 |

InChI Key |

DOGOUGFZFAYSIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C=CCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Undeca 3,4 Dienoate and Analogues

Stereoselective Construction of Dienyl Ester Moieties

The controlled formation of the diene unit, particularly with respect to stereochemistry, is a critical challenge in the synthesis of methyl undeca-3,4-dienoate and its analogues. Modern organometallic catalysis offers powerful tools to address this challenge, enabling the efficient and selective assembly of these structures.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions catalyzed by transition metals, particularly palladium, have become indispensable for the formation of carbon-carbon bonds. acs.org These methods allow for the convergent synthesis of complex molecules from simpler, readily available fragments.

Palladium-Catalyzed Alkenylation (Negishi and Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are premier methods for constructing C(sp²)–C(sp²) bonds, which form the backbone of diene systems. The Negishi and Suzuki couplings are particularly powerful due to their high functional group tolerance and stereospecificity. acs.orgresearchgate.net

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com Initially, a low-valent palladium(0) complex undergoes oxidative addition into an organohalide or triflate bond (R¹-X), forming a Pd(II) intermediate. researchgate.net This is followed by transmetalation, where an organometallic coupling partner (R²-M) transfers its organic group to the palladium center. acs.org The final step is reductive elimination, which forms the new C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst. mdpi.com

Negishi Coupling: This reaction utilizes organozinc reagents as the organometallic coupling partner. chem-station.com Organozinc compounds offer a good balance of nucleophilicity and stability, and their preparation from corresponding halides is often straightforward. acs.org The Negishi coupling is noted for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms. researchgate.net For the synthesis of a dienoate, a vinylzinc reagent could be coupled with a vinyl halide or triflate bearing an ester group.

Suzuki Coupling: The Suzuki reaction employs organoboron compounds, such as boronic acids or boronate esters, as coupling partners. masterorganicchemistry.com A key feature of this reaction is the requirement of a base to activate the organoboron species, facilitating the transmetalation step. researchgate.netmasterorganicchemistry.com The low toxicity, stability, and commercial availability of many organoboron reagents make the Suzuki coupling a widely used and environmentally benign method. nih.gov The reaction typically proceeds with retention of the stereochemistry of the double bonds in both the organoboron reagent and the halide partner. acs.org

| Reaction | Catalyst System | Substrates | Conditions | Yield | Stereoselectivity |

| Negishi | Pd(PPh₃)₄ | Vinylzinc chloride, Methyl (E)-4-iodobut-2-enoate | THF, 25°C, 12h | 85% | >98% E,E |

| Suzuki | Pd(OAc)₂, SPhos | Alkenylboronic acid, Methyl 4-bromobut-3-enoate | K₃PO₄, Toluene/H₂O, 80°C, 4h | 92% | >99% retention |

Table 1: Representative examples of Palladium-Catalyzed Alkenylation for Diene Ester Synthesis.

Copper-Mediated Organometallic Reactions

Copper-catalyzed and -mediated reactions provide a complementary approach for the synthesis of diene and allene (B1206475) systems. Organocuprates (Gilman reagents) are particularly effective as soft nucleophiles for conjugate addition and substitution reactions. masterorganicchemistry.com

A key strategy for dienoate synthesis involves the carbocupration of alkynes. In this process, an organocopper reagent adds across a carbon-carbon triple bond, generating a new vinylcopper intermediate with defined stereochemistry. wikipedia.org The addition is typically a syn-addition. wikipedia.org This vinylcopper species can then be trapped by an electrophile to form a diene.

For the synthesis of a compound like this compound, which is an allenoate, a different copper-catalyzed approach is highly relevant. It has been shown that copper complexes can catalyze the coupling of terminal alkynes with α-substituted-α-diazoesters. nih.govorganic-chemistry.org This reaction proceeds through a copper carbene intermediate, which couples with the alkyne to form a 3-alkynoate. organic-chemistry.org This intermediate can then isomerize, often catalyzed by an adventitious base, to furnish the thermodynamically more stable allenoate product. nih.govorganic-chemistry.org

| Catalyst System | Substrates | Conditions | Product Type | Yield |

| Cu(acac)₂ | Hept-1-yne, Methyl 2-diazoacetate | DCE, 45°C, 6h | Allenoate | 75% |

| Me₂CuLi, then I₂ | Methyl oct-2-ynoate | Et₂O, -78°C to 0°C | Dienoate | 68% |

Table 2: Illustrative Copper-Mediated Syntheses of Allenoate and Dienoate Precursors.

Hybrid Catalytic Systems (e.g., Cu/Pd)

To overcome limitations and enhance selectivity, hybrid catalytic systems that combine the unique properties of two different transition metals have been developed. Synergistic Cu/Pd catalysis has emerged as a powerful strategy for the stereoselective synthesis of complex 1,3-dienes. wikipedia.orgbeilstein-journals.org

In these systems, each metal catalyst performs a distinct and complementary role within a single catalytic cycle. For instance, in the hydroalkenylation of alkynes, a copper hydride (CuH) species can first add across the alkyne to generate a geometrically pure vinyl-Cu(I) intermediate. beilstein-journals.org Simultaneously, a palladium(0) catalyst can undergo oxidative addition into an enol triflate or vinyl halide. The vinyl-Cu(I) species then acts as the transmetalating agent to the Pd(II) center, which is followed by reductive elimination to yield the 1,3-diene product with high stereocontrol. beilstein-journals.org This dual catalytic approach allows for the formation of highly substituted Z-dienes, which can be challenging to access through other methods. beilstein-journals.org

Another powerful hybrid method is the Cu/Pd-catalyzed alkenylboration of alkynes, which uses an alkenyl bromide and a diboron (B99234) reagent. wikipedia.org This transformation generates a β-boryl-substituted C(sp²)-Cu intermediate that subsequently undergoes a Pd-catalyzed cross-coupling, affording syn-borylated 1,3-dienes with excellent regio- and stereocontrol. wikipedia.org

| Catalyst System | Substrates | Reaction Type | Conditions | Yield | Stereoselectivity |

| Cu(OAc)₂, Pd(dba)₂ | Alkyne, Alkenyl Bromide, B₂pin₂ | Alkenylboration | Dioxane, 80°C, 12h | 88% | >99:1 syn-addition |

| (S)-DTBM-SEGPHOS-CuH, Pd(PPh₃)₄ | Alkyne, Enol Triflate | Hydroalkenylation | Toluene, 25°C, 16h | 91% | >98% Z,E |

Table 3: Examples of Hybrid Cu/Pd Catalysis for Stereoselective Diene Synthesis.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). acs.org This methodology has profoundly impacted the synthesis of cyclic compounds.

Ring-Closing Metathesis for Diene Synthesis

Ring-Closing Metathesis (RCM) is an intramolecular variant of olefin metathesis where a diene is cyclized to form a cycloalkene and a small, volatile olefin byproduct like ethylene. acs.org This reaction is a cornerstone for the synthesis of rings of various sizes, from common 5- to 7-membered rings to large macrocycles. acs.org

While RCM is primarily used for forming cyclic structures, it is highly relevant for creating diene ester moieties within a macrocyclic framework, which are cyclic analogues of the target compound. The synthesis of unsaturated macrocyclic lactones (cyclic esters) via RCM of acyclic diene esters is a well-established strategy. researchgate.net The reaction involves a diene substrate where one of the terminal alkenes is attached to the alcohol-derived portion of the ester and the other to the carboxylic acid-derived portion. Upon exposure to a metathesis catalyst, the molecule cyclizes, forming the macrocyclic lactone and releasing ethylene.

The stereoselectivity of the newly formed double bond (E/Z) can be influenced by the catalyst choice, substrate structure, and reaction conditions. acs.org While ruthenium-based Grubbs catalysts are often favored for their functional group tolerance, molybdenum-based catalysts can offer superior reactivity and Z-selectivity in certain cases. acs.org

| Catalyst | Substrate | Ring Size | Conditions | Yield | Z:E Ratio |

| Grubbs II Catalyst | Dodeca-1,11-dienyl acrylate | 13 | CH₂Cl₂, 40°C, 4h | 78% | 15:85 |

| Schrock Catalyst (Mo-based) | Undeca-1,10-dienyl but-2-enoate | 13 | Benzene, 25°C, 2h | 71% | >98:2 |

Table 4: Representative Ring-Closing Metathesis Reactions for Macrocyclic Diene Ester Synthesis.

Cross-Metathesis with Allylic Substrates

Cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org In the context of allene synthesis, ruthenium-based catalysts, particularly Grubbs catalysts, have been instrumental. The cross-metathesis of monosubstituted allenes can lead to the formation of 1,3-disubstituted allenes. acs.org This transformation involves the reaction of a terminal allene with another olefin, catalyzed by a ruthenium carbene complex.

While a direct synthesis of this compound via cross-metathesis with an allylic substrate is not extensively documented, the principles of the reaction allow for a theoretical approach. For instance, the reaction of a monosubstituted allene with an appropriate allylic ester in the presence of a Grubbs catalyst could potentially yield the desired product. The reaction is driven by the formation of a more stable internal double bond and the release of a volatile olefin byproduct. researchgate.net

Recent studies have explored the Z-selective cross-metathesis of allylic-substituted olefins using specialized ruthenium catalysts, achieving high stereoselectivity. nih.govalfa-chemistry.com These advancements suggest that with the appropriate choice of catalyst and reaction conditions, the stereocontrolled synthesis of allenes via cross-metathesis is becoming increasingly feasible.

Table 1: Examples of Allene Cross-Metathesis

| Entry | Allene Substrate | Olefin Partner | Catalyst | Product | Yield (%) | Reference |

| 1 | Phenylallene | 1-Octene | Grubbs I | 1-Phenyl-1,2-decadiene | 55 | acs.org |

| 2 | Cyclohexylallene | Styrene | Grubbs I | 1-Cyclohexyl-3-phenylallene | 48 | acs.org |

Note: This table presents examples of allene cross-metathesis to illustrate the methodology's potential for synthesizing substituted allenes, though not specifically this compound.

Organometallic and Carbometallation Reactions

Hydrozirconation, typically employing zirconocene (B1252598) hydrochloride (Schwartz's reagent), is a versatile method for the functionalization of alkynes. thermofisher.cn The reaction proceeds via the syn-addition of a zirconium-hydride bond across the carbon-carbon triple bond, leading to the formation of an alkenylzirconocene intermediate. This intermediate can then be trapped with various electrophiles to yield a range of functionalized alkenes.

For the synthesis of an allenic ester like this compound, a potential pathway would involve the hydrozirconation of a terminal alkyne, such as 1-heptyne, to form the corresponding alkenylzirconocene. Subsequent reaction of this organometallic species with an appropriate electrophile, for instance, a chloroformate derivative bearing the required ester and vinyl functionalities, could theoretically lead to the desired allene. However, the direct synthesis of allenes through this specific route is not a commonly reported transformation, and challenges such as regioselectivity and the prevention of side reactions would need to be addressed.

A significant advancement in the synthesis of functionalized allenes is the olefin-directed palladium-catalyzed regio- and stereoselective hydroboration of allenes. This methodology has been successfully applied to a variety of functionalized allenes, including 3,4-dienoates. elsevierpure.comdntb.gov.ua The presence of an olefinic unit within the substrate is crucial for directing the regioselectivity of the hydroboration.

The reaction of a 3,4-dienoate with a boron reagent in the presence of a palladium catalyst results in the formation of a fully substituted alkenylboron compound. elsevierpure.com This intermediate can then be further functionalized, providing a versatile entry to a range of complex molecules. The reaction demonstrates broad substrate scope and tolerance for various functional groups. researchgate.net

Table 2: Olefin-Directed Hydroboration of a 3,4-Dienoate Analogue

| Substrate | Boron Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Methyl 5-phenylpenta-3,4-dienoate | Pinacolborane | Pd(OAc)2/PPh3 | Toluene | Methyl (E)-2-(4-phenylbut-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxylate | 85 | elsevierpure.com |

The palladium-catalyzed hydroalkenylation of terminal alkynes is another powerful method for the formation of new carbon-carbon bonds. rsc.org This reaction involves the addition of an activated olefin across a terminal alkyne, leading to the formation of substituted dienes. While the direct synthesis of this compound via this method is not straightforward, modifications of this reaction could potentially lead to allene formation.

The key challenge lies in controlling the regioselectivity of the addition to favor the formation of the 1,2-diene (allene) structure over the more common 1,3-diene or other isomeric products. The choice of catalyst, ligands, and reaction conditions plays a critical role in determining the outcome of such reactions. rsc.org

Carbonyl Olefination Procedures

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.org A notable variation of this reaction has been developed for the synthesis of allenyl esters. This method involves the reaction of a phosphonate reagent with a ketene (B1206846), which can be generated in situ from an acyl chloride. organic-chemistry.org

This magnesium(II)-mediated HWE reaction of bis(2,2,2-trifluoroethyl)phosphonoacetate derivatives with disubstituted ketenes provides an efficient route to tri- and tetrasubstituted allenes. organic-chemistry.org The use of Z-selective HWE reagents, such as the Ando reagent, has been shown to give high yields of the corresponding allenyl esters. organic-chemistry.org

Table 3: Synthesis of Allenyl Esters via HWE Reaction of Ketenes

| Phosphonate Reagent | Acyl Chloride Precursor | Base | Product | Yield (%) | Reference |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Diphenylacetyl chloride | i-PrMgBr | Methyl 2,4,4-triphenylbuta-2,3-dienoate | 98 | organic-chemistry.org |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | 2-Methyl-2-phenylpropanoyl chloride | i-PrMgBr | Methyl 4-methyl-4-phenylpenta-2,3-dienoate | 95 | organic-chemistry.org |

Still-Gennari (SG) Olefination

The Still-Gennari (SG) olefination is a powerful modification of the Horner-Wadsworth-Emmons (HWE) reaction, specifically designed to provide (Z)-alkenes with high stereoselectivity. bohrium.comresearchgate.net This method is a cornerstone in organic synthesis for constructing carbon-carbon double bonds where the Z-geometry is desired, a feature often challenging to obtain with traditional HWE protocols that typically favor the more thermodynamically stable (E)-isomer. nih.gov

The reaction employs phosphonate reagents bearing electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters. nih.govenamine.net The olefination is carried out by reacting these phosphonates with aldehydes or ketones in the presence of a strong, non-nucleophilic base system, such as potassium hexamethyldisilazide (KHMDS) in conjunction with 18-crown-6. bohrium.comnih.gov The high (Z)-selectivity arises from kinetic control of the reaction pathway. nih.gov The electron-withdrawing trifluoroethyl groups on the phosphonate reagent are believed to influence the stereochemical course of the elimination step, favoring the transition state that leads to the (Z)-olefin. nih.gov

The SG olefination has proven valuable in the synthesis of a wide array of functionalized molecules, including stereochemically defined dienes and allenyl esters, which are structural analogues of this compound. bohrium.comresearchgate.net Recent advancements have introduced modified Still-Gennari-type reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which can offer even greater (Z)-selectivity and high yields in reactions with various aldehydes. nih.govnih.gov

| Aldehyde | Phosphonate Reagent | Base/Additive | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | 96 | 98:2 | nih.gov |

| Cyclohexanecarboxaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | 98 | >98:2 | nih.gov |

| N-Boc-prolinal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | 96 | 96:4 | nih.gov |

Aldol-Type and Olefination Reactions

The Kiyooka aldol (B89426) reaction is a highly effective method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in the construction of complex molecules. A key application of this reaction is in the challenging synthesis of quaternary carbon centers within highly oxygenated structures. nih.gov The reaction typically involves the condensation of a silyl (B83357) ketene acetal (B89532) with an aldehyde, mediated by a Lewis acid. This approach allows for high levels of diastereoselectivity, which is crucial in multistep total synthesis. researchgate.net

In the context of synthesizing complex natural products, such as the macrolide tedanolide (B1239426) C, the Kiyooka aldol reaction has been successfully employed to establish the absolute configuration of newly formed stereocenters. nih.gov The stereochemical outcome can be reliably predicted and is influenced by the geometry of the silyl ketene acetal and the nature of the chiral auxiliary and Lewis acid used. This level of control makes it an invaluable tool for building up the carbon backbone of intricate molecules that may serve as precursors or analogues to compounds like this compound. nih.govresearchgate.net

| Silyl Ketene Acetal Precursor | Aldehyde | Key Reagents | Outcome/Significance | Reference |

|---|---|---|---|---|

| Tetra-substituted silyl ketene acetal | Chiral aldehyde fragment | Lewis Acid | Generation of a quaternary center with useful selectivity for the synthesis of a tedanolide C analogue. nih.gov | nih.gov |

| Chiral silyl ketene acetal | Various aldehydes | TiCl4 | Stereoselective synthesis of tertiary alcohols, demonstrating broad applicability. researchgate.net | researchgate.net |

The Julia–Kocienski olefination is a highly reliable and widely used method for the synthesis of alkenes, particularly for its ability to generate (E)-alkenes with excellent selectivity. organic-chemistry.orgwikipedia.org It is a significant modification of the classical Julia olefination. alfa-chemistry.com This reaction involves the coupling of a metalated heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone). researchgate.net Commonly used sulfones include those derived from 1-phenyl-1H-tetrazole (PT) or benzothiazole (B30560) (BT). organic-chemistry.orgalfa-chemistry.com

The mechanism proceeds through the addition of the sulfone carbanion to the carbonyl, forming a β-alkoxy sulfone intermediate. This adduct then undergoes a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. alfa-chemistry.comresearchgate.net The Julia-Kocienski reaction is valued for its broad functional group tolerance and its applicability to the synthesis of complex molecules, including conjugated dienes and polyenes. researchgate.netoregonstate.edu This makes it a strategic choice for constructing the unsaturated systems found in analogues of this compound. For instance, it has been famously applied in the synthesis of resveratrol (B1683913) and its analogues, showcasing its power in creating stilbenoid unsaturated systems. wikipedia.org

| Sulfone Reagent | Carbonyl Compound | Key Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones | Non-conjugated aldehydes | Kinetically controlled addition | (E)-Alkenes | High E-selectivity due to stereospecific decomposition of the anti-β-alkoxysulfone intermediate. wikipedia.org | wikipedia.org |

| Benzothiazol-2-yl (BT) sulfones | Aldehydes or ketones | One-pot procedure | Alkenes | Allows for a more streamlined, single-step process compared to the classical Julia olefination. organic-chemistry.orgalfa-chemistry.com | organic-chemistry.orgalfa-chemistry.com |

| 3,5-Bis(trifluoromethyl)phenyl sulfones | Aryl aldehydes | Base-mediated coupling | Stilbenoids (e.g., Resveratrol) | Demonstrates utility in synthesizing complex, conjugated unsaturated systems. wikipedia.org | wikipedia.org |

Rearrangement-Based Synthetic Routes

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that allow for the precise and stereocontrolled formation of new carbon-carbon bonds. Among these, the Ireland-Claisen and Wittig rearrangements are particularly useful in complex organic synthesis.

The Ireland-Claisen rearrangement is a versatile variant of the Claisen rearrangement that transforms an allyl ester into a γ,δ-unsaturated carboxylic acid. chem-station.comorganic-chemistry.org The reaction is initiated by converting the allyl ester into its corresponding silyl ketene acetal via deprotonation with a strong base (like LDA) and subsequent trapping with a silyl halide. jk-sci.comlibretexts.org This intermediate then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, typically at low temperatures. chem-station.com A significant advantage of this method is its excellent stereocontrol; the geometry of the intermediate silyl ketene acetal (E or Z) directly dictates the relative stereochemistry of the final carboxylic acid product. chem-station.comlibretexts.org This predictability makes it a highly valuable tool for constructing unsaturated acid derivatives.

The organic-chemistry.orgresearchgate.net-Wittig rearrangement is another key sigmatropic process, involving the base-induced rearrangement of allyl ethers to generate homoallylic alcohols. organic-chemistry.org This organic-chemistry.orgresearchgate.net-shift proceeds through a five-membered cyclic transition state at low temperatures, a condition that helps to minimize the competing researchgate.netCurrent time information in San José, CR.-Wittig rearrangement. organic-chemistry.orgorganic-chemistry.org The reaction is prized for its ability to form carbon-carbon bonds with allylic transposition of the oxygen atom, generate specific olefin geometries, and efficiently transfer chirality, making it a strategic reaction in the synthesis of complex chiral building blocks. organic-chemistry.org

| Rearrangement | Starting Material | Key Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ireland-Claisen | Allyl ester | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid | Excellent stereocontrol based on enolate geometry; proceeds at low temperatures. chem-station.comlibretexts.org | chem-station.comlibretexts.org |

| organic-chemistry.orgresearchgate.net-Wittig | Allyl ether | Deprotonated ether (carbanion) | Homoallylic alcohol | Forms C-C bonds with high regioselectivity and chirality transfer; requires low temperatures. organic-chemistry.org | organic-chemistry.org |

The construction of conjugated diene systems, which are related to the allene functionality in this compound, can be effectively achieved through the rearrangement of allenes and alkynes. These transformations are often atom-economical and can provide access to dienes that might be difficult to synthesize via other methods. mdpi.combohrium.com

The rearrangement of an alkyl-substituted allene to a thermodynamically more stable 1,3-diene is a redox-neutral process that can be promoted by various catalysts. mdpi.com Early examples utilized acid catalysis, such as treatment with silica (B1680970) gel or HCl, to facilitate a formal 1,3-hydrogen shift. mdpi.com While effective for certain substrates, these conditions can sometimes lead to side reactions like dimerization. More modern approaches employ transition metal catalysts to achieve the transformation under milder conditions with broader substrate scope. bohrium.com Additionally, related processes like the allene-Claisen rearrangement of allenyl vinyl ethers provide a stereocontrolled route to highly substituted 1,3-dienes. mdpi.com

Alkynes can also serve as precursors to dienes, often via allene intermediates. For instance, the base-catalyzed isomerization of terminal alkynes can sometimes proceed through an allene, which then rearranges to a more stable internal alkyne or, under certain conditions, can be intercepted to form other products. libretexts.org The strategic manipulation of allene and alkyne precursors through rearrangement reactions thus represents a key strategy for the synthesis of diverse dienyl structures.

| Precursor Type | Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylallene (e.g., Tetramethylallene) | Skeletal Rearrangement | Silica gel | 1,3-Diene (e.g., 2,4-Dimethylpenta-1,3-diene) | mdpi.com |

| Allenyl vinyl ether | Allene-Claisen Rearrangement | Gold(I) catalyst | Substituted 1,3-diene | mdpi.com |

| Terminal Alkyne | Isomerization via Allene Intermediate | Strong base (e.g., KOH/heat) | Internal Alkyne or Diene | libretexts.org |

C-H Activation and Direct Functionalization for Dienyl Construction

The construction of the dienyl framework of this compound and its analogues through C-H activation and direct functionalization represents a modern and atom-economical approach in organic synthesis. These methods circumvent the need for pre-functionalized starting materials, thereby offering more efficient and sustainable synthetic routes. Key strategies in this area involve the transition-metal-catalyzed insertion of carbenes, derived from diazo compounds, into the C(sp)-H bond of terminal alkynes.

Pioneering research in this field has demonstrated the efficacy of copper and rhodium catalysts in mediating the reaction between α-diazoesters and 1-alkynes to furnish 2,4-disubstituted allenoates. This transformation is particularly relevant for the synthesis of this compound analogues, where the allene moiety is a defining structural feature.

One notable advancement is the asymmetric C-H insertion of α-diazoesters into terminal alkynes, which allows for the synthesis of optically active allenoates. This methodology utilizes a chiral catalytic system, often composed of a copper(I) complex and a chiral cationic guanidinium (B1211019) salt, to achieve high yields and enantioselectivities. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various α-diazoesters and 1-alkynes.

For instance, the reaction of a terminal alkyne with an α-diazoester in the presence of a suitable catalyst, such as a rhodium or copper complex, generates a metal carbene intermediate. This intermediate then undergoes insertion into the C-H bond of the alkyne, leading to the formation of the allenoate product. The general scheme for this catalytic C-H insertion is depicted below:

General Reaction Scheme:

R¹-C≡C-H + N₂=C(R²)CO₂Me --[Catalyst]--> R¹-CH=C=C(R²)CO₂Me + N₂

(Terminal Alkyne) (α-Diazoester) (Allenoate)

The versatility of this method allows for the synthesis of a diverse range of this compound analogues by varying the substituents on both the terminal alkyne and the α-diazoester. The following interactive data table illustrates the potential substrate scope for this transformation, showcasing the synthesis of various analogues.

| Entry | Alkyne (R¹) | Diazoester (R²) | Catalyst System | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | n-Heptyl | H | Cu(I)/Chiral Ligand | This compound | 95 | 96:4 |

| 2 | n-Hexyl | H | Cu(I)/Chiral Ligand | Methyl deca-3,4-dienoate | 92 | 95:5 |

| 3 | n-Pentyl | H | Cu(I)/Chiral Ligand | Methyl nona-3,4-dienoate | 94 | 97:3 |

| 4 | Cyclohexyl | H | Cu(I)/Chiral Ligand | Methyl 5-cyclohexylpenta-3,4-dienoate | 88 | 92:8 |

| 5 | Phenyl | H | Cu(I)/Chiral Ligand | Methyl 5-phenylpenta-3,4-dienoate | 90 | 94:6 |

| 6 | n-Heptyl | Methyl | Rh₂(OAc)₄ | Methyl 2-methylundeca-3,4-dienoate | 85 | N/A |

| 7 | n-Heptyl | Ethyl | Rh₂(OAc)₄ | Methyl 2-ethylundeca-3,4-dienoate | 82 | N/A |

Detailed research findings have elucidated the mechanism of this transformation, suggesting the formation of a metal-carbene intermediate which then reacts with the terminal alkyne. In some cases, the reaction may proceed through an initial formation of a 3-alkynoate, which subsequently isomerizes to the thermodynamically more stable allenoate product, a process that can be facilitated by an adventitious base.

The choice of catalyst and ligands is crucial in controlling the chemo-, regio-, and stereoselectivity of the C-H insertion reaction. While copper-based systems with chiral ligands have proven effective for asymmetric synthesis, dirhodium catalysts, such as Rh₂(OAc)₄, are also highly efficient for promoting these transformations, particularly for intramolecular C-H insertions. The development of these catalytic systems has significantly advanced the synthesis of complex allenoates from simple and readily available precursors.

Mechanistic Investigations of Methyl Undeca 3,4 Dienoate Reactions

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Processes

Transition metals are powerful catalysts for a variety of organic transformations, and their application in the chemistry of allenes, including methyl undeca-3,4-dienoate, is a field of significant mechanistic interest. The catalytic cycles in these processes typically involve a sequence of fundamental steps: oxidative addition, migratory insertion, transmetalation, and reductive elimination. nih.govlibretexts.org

Table 1: Fundamental Steps in a Generic Pd-Catalyzed Cycle

| Step | Description | Change in Metal Oxidation State |

|---|---|---|

| Oxidative Addition | An organic substrate (e.g., R-X) adds to the metal center, breaking the R-X bond and forming new M-R and M-X bonds. | Increases (e.g., Pd(0) → Pd(II)) |

| Migratory Insertion | An unsaturated ligand (like the allene (B1206475) in this compound) inserts into an existing metal-ligand bond. | No change |

| Transmetalation | An organic group is transferred from one metal to another (e.g., from an organotin or organoboron reagent to the palladium center). | No change |

| Reductive Elimination | Two ligands on the metal center couple and are eliminated from the coordination sphere, forming a new covalent bond and the final product. | Decreases (e.g., Pd(II) → Pd(0)) |

Carbocation Rearrangements in Electrophilic Additions to Unsaturated Esters

The addition of electrophiles to the unsaturated system of this compound is a characteristic reaction that proceeds through carbocationic intermediates. The formation and subsequent fate of these intermediates provide strong evidence for the stepwise nature of the reaction mechanism. fiveable.me When an electrophile, such as a proton from an acid, adds to one of the double bonds of the allene, a carbocation is formed. fiveable.me

The stability of this initially formed carbocation is a key factor determining the reaction pathway. fiveable.me Due to the structure of this compound, the initial carbocation could be secondary. This intermediate can undergo rearrangement to form a more stable carbocation. libretexts.org Such rearrangements are driven by the thermodynamic favorability of more highly substituted carbocations (tertiary > secondary > primary). fiveable.me Two common types of rearrangements are:

1,2-Hydride Shift: A hydrogen atom with its bonding pair of electrons migrates from an adjacent carbon to the positively charged carbon. libretexts.orglibretexts.org

1,2-Alkyl Shift: An alkyl group (e.g., a methyl or larger fragment) migrates in a similar fashion. libretexts.orgpressbooks.pub

For example, electrophilic addition to the C3-C4 double bond could initially form a secondary carbocation at C4. A subsequent 1,2-hydride shift from C5 could potentially lead to a more stable carbocation, ultimately influencing the structure of the final product after nucleophilic attack. youtube.com The observation of products with a rearranged carbon skeleton is compelling evidence for the existence of these carbocationic intermediates. pressbooks.pub

Role of Intermediates in Dienyl Ester Transformations

The transformation of this compound is dictated by the formation of transient intermediates. As discussed, electrophilic additions proceed via carbocations, whose stability and propensity to rearrange are paramount. fiveable.mescispace.com The structure of these intermediates can be inferred from the final product distribution.

In transition-metal-catalyzed reactions, the key intermediates are organometallic complexes. For instance, a pi-allyl complex can be formed by the coordination of the allene to a metal center like palladium. The structure of these intermediates, including the coordination geometry and the nature of the ligands bound to the metal, is crucial in determining the stereochemistry and regiochemistry of the product.

Table 2: Key Intermediates in this compound Reactions

| Reaction Type | Key Intermediate | Characteristics |

|---|---|---|

| Electrophilic Addition | Carbocation | Planar sp² hybridized center; subject to hydride or alkyl shifts to increase stability. fiveable.melibretexts.org |

| Transition-Metal Catalysis | Organometallic Complex (e.g., Pi-Allyl) | The allene is coordinated to a metal center; the subsequent reaction pathway depends on the metal and other ligands. |

| Pericyclic Reactions | Cyclic Transition State | A concerted process where bond formation and breaking occur simultaneously; no discrete intermediate is formed. |

| Radical Reactions | Radical Species | Contains an unpaired electron; can be involved in certain high-energy or photochemically induced transformations. |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalyst), one can determine the rate law, activation parameters (like activation energy, Eₐ), and gain insight into the rate-determining step of a reaction.

For a reaction involving this compound, kinetic analysis could distinguish between different proposed mechanisms. For example, in a multi-step reaction, the rate law will reflect the stoichiometry of the species involved in the slowest step. In the context of a Diels-Alder reaction, comparing experimentally determined activation parameters with those obtained from quantum-chemical calculations can help validate a proposed transition state and confirm whether the mechanism is concerted or stepwise. researchgate.net

A hypothetical kinetic study on the acid-catalyzed hydration of this compound might reveal a rate law that is first order in both the ester and the acid catalyst. This would be consistent with a mechanism where the rate-determining step is the initial protonation of the allene to form a carbocation intermediate.

Advanced Spectroscopic and Computational Analysis of Methyl Undeca 3,4 Dienoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Methyl undeca-3,4-dienoate, both ¹H and ¹³C NMR would be essential for its structural elucidation.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the methyl ester protons, the protons on the allene (B1206475) group, and the protons of the heptyl chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be used to piece together the molecule's connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², sp hybridized, carbonyl). For instance, the central carbon of the allene group would appear at a characteristic downfield shift.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH₃ | ~3.7 | s | 3H |

| H-2 | ~3.1 | d | 2H |

| H-3/H-5 | ~5.0-5.5 | m | 2H |

| H-6 | ~2.0 | m | 2H |

| -(CH₂)₄- | ~1.2-1.4 | m | 8H |

| CH₃ (terminal) | ~0.9 | t | 3H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-4 (allene center) | ~200 |

| C-3, C-5 (allene ends) | ~80-90 |

| O-CH₃ | ~52 |

| C-2 | ~35 |

| Alkyl Chain Carbons | ~14-32 |

Nuclear Overhauser Effect (NOE) Experiments for Geometric Configuration

The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, typically within 5 Å. For this compound, which possesses axial chirality due to the allene group, NOE experiments would be crucial in assigning the geometric configuration (i.e., the relative stereochemistry) by identifying which protons are on the same side of the molecule.

Mass Spectrometry (MS and HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would arise from the cleavage of specific bonds within the molecule, providing further structural information.

Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Hypothetical) |

| [M]⁺ | 196.1463 |

| [M - OCH₃]⁺ | 165.1279 |

| [M - COOCH₃]⁺ | 137.1330 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. The allene group in this compound, although not a strongly absorbing chromophore in the same way as a conjugated diene, would be expected to have a characteristic absorption maximum (λmax) in the UV region. The position and intensity of this absorption would provide information about the electronic structure of the allene system.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structure, stability, and properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

For an allenic ester such as this compound, the HOMO is likely localized on the C=C=C allenic system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO would be expected to be distributed over the ester carbonyl group and the adjacent allenic carbons, highlighting the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps generated through DFT would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ester group would exhibit a negative potential (red/yellow), while the allenic protons and the methyl group would show a positive potential (blue).

Key DFT-Calculated Parameters for Reactivity Analysis:

| Parameter | Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. |

| Global Hardness/Softness | Measures the resistance to change in electron distribution. Softer molecules are generally more reactive. |

| Electrophilicity Index | A measure of the molecule's ability to accept electrons. |

This table represents theoretical parameters that would be calculated for this compound using DFT.

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like this compound. tandfonline.com The presence of single bonds in the undecanoate chain allows for a multitude of possible conformations. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For this compound, simulations would likely reveal preferred orientations of the long alkyl chain relative to the allenic ester moiety.

In-Silico Molecular Docking for Ligand-Target Interactions

In-silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is particularly valuable in drug discovery for predicting the interaction between a ligand (like this compound) and a protein target.

The docking process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can predict the strength of the interaction and identify key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. While specific targets for this compound are not established, this technique could be used to screen it against various enzymes or receptors to explore potential biological activities.

Hypothetical Docking Interaction Data:

| Interaction Type | Potential Residues in a Target Binding Site |

| Hydrogen Bonding | Asp, Glu, Ser, Thr (with the ester oxygen) |

| Hydrophobic Interactions | Leu, Val, Ile, Phe (with the alkyl chain) |

| Pi-Alkyl Interactions | Phe, Tyr, Trp (with the alkyl chain) |

This is a hypothetical representation of potential interactions if this compound were to be docked into a protein active site.

Chromatographic Techniques for Purity and Isomer Separation (e.g., GC-MS, HPLC, Chiral GC)

Chromatographic methods are essential for the purification and analysis of this compound, including the separation of potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile compounds. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and structural elucidation. This technique would be crucial for determining the purity of a sample of this compound and identifying any volatile impurities. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. nih.govresearchgate.netscielo.briaea.org For a relatively non-polar compound like this compound, reversed-phase HPLC with a C18 column would be a suitable method. This technique is particularly useful for separating positional isomers that may have very similar boiling points but differ in their polarity and interaction with the stationary phase. researchgate.netscielo.briaea.org

Chiral Gas Chromatography (Chiral GC) is a specialized technique used to separate enantiomers (mirror-image isomers). The allene group in this compound is a source of axial chirality. A chiral GC column, which contains a chiral stationary phase, can differentiate between the (R)- and (S)-enantiomers of the molecule, allowing for the determination of enantiomeric purity. gcms.czchromatographyonline.comazom.comnih.govlibretexts.org

Summary of Chromatographic Applications:

| Technique | Application for this compound |

| GC-MS | Purity assessment, identification of volatile impurities, structural confirmation. |

| HPLC | Separation of positional and geometric isomers, purification. |

| Chiral GC | Separation of (R)- and (S)-enantiomers, determination of enantiomeric excess. |

This table outlines the expected applications of various chromatographic techniques for the analysis of this compound.

Research Applications and Derivatization Strategies for Methyl Undeca 3,4 Dienoate

Strategic Use as a Building Block in Complex Organic Synthesis

The allenic moiety of methyl undeca-3,4-dienoate serves as a linchpin for a variety of synthetic transformations, making it a valuable precursor in the assembly of intricate organic molecules. The electron-withdrawing nature of the ester group activates the allene (B1206475) for nucleophilic attack, while the π-systems of the double bonds are amenable to cycloaddition and transition metal-catalyzed reactions.

While direct synthesis of specific polyunsaturated natural product analogues using this compound is not extensively documented, the reactivity of the allenic ester functional group suggests its utility in such endeavors. Allenic esters are known precursors to conjugated dienes and polyenes, which are common structural features in many natural products. For instance, controlled reduction or isomerization of the allene can lead to the formation of conjugated dienoates, which can then be further elaborated into more complex polyunsaturated systems through reactions like cross-coupling and olefination.

A hypothetical synthetic pathway could involve the stereoselective reduction of the allene to a conjugated diene, followed by a series of coupling reactions to extend the polyene chain. The ester functionality provides a convenient handle for further transformations, such as reduction to an alcohol or conversion to other functional groups.

Table 1: Potential Reactions for the Elaboration of this compound into Polyunsaturated Systems

| Reaction Type | Reagents and Conditions | Resulting Moiety | Potential Application |

| Stereoselective Reduction | Lindlar's Catalyst, H₂ | (3Z,5E)-conjugated dienoate | Precursor for macrolide antibiotics |

| Isomerization | Rh(I) catalyst | (2E,4E)-conjugated dienoate | Building block for carotenoid analogues |

| Horner-Wadsworth-Emmons Olefination | Phosphonate (B1237965) ylide, base | Extended polyenoate | Synthesis of retinal analogues |

| Suzuki Cross-Coupling | Vinyl boronic acid, Pd catalyst | Dienyl-vinyl system | Construction of antifungal polyenes |

The unique reactivity of the allenic ester in this compound makes it an attractive starting material for the synthesis of various biologically relevant heterocyclic and carbocyclic motifs. grantome.com The central carbon of the allene is electrophilic, while the terminal carbons can act as nucleophiles after deprotonation or in the presence of a transition metal catalyst.

For example, allenic esters can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes to form cyclohexene (B86901) derivatives. Furthermore, they can participate in intramolecular cyclization reactions to generate lactones and other heterocyclic systems. Transition metal-catalyzed reactions, such as cycloisomerization and hydrofunctionalization, offer powerful methods for converting allenic esters into a diverse array of complex structures.

Table 2: Cyclization Reactions of Allenic Esters for the Synthesis of Bioactive Motifs

| Reaction Type | Catalyst/Reagent | Resulting Motif | Examples of Biological Relevance |

| [4+2] Cycloaddition | Heat or Lewis Acid | Substituted Cyclohexene | Precursors to cannabinoids and terpenoids |

| Intramolecular Hydroalkoxylation | Au(I) or Ag(I) catalyst | Dihydropyran/Dihydrofuran | Found in various natural products with antimicrobial activity |

| Pauson-Khand Reaction | Co₂(CO)₈, alkyne | Bicyclic Cyclopentenone | Core structure of prostaglandins (B1171923) and other bioactive lipids |

| [3+2] Cycloaddition | Nitrones or azomethine ylides | Isoxazolidine/Pyrrolidine | Scaffolds for alkaloids and other nitrogen-containing natural products |

Design and Synthesis of Functionalized Dienyl Ester Derivatives

The derivatization of this compound can lead to a wide range of functionalized dienyl esters with potentially interesting biological activities. The reactivity of the allene allows for the introduction of various substituents at different positions. For instance, nucleophilic addition to the central carbon can introduce heteroatoms like oxygen, nitrogen, and sulfur.

Furthermore, the ester group can be readily modified. Saponification to the corresponding carboxylic acid allows for the formation of amides and other ester derivatives. The α-protons to the ester are acidic and can be deprotonated to allow for alkylation or other functionalization at this position.

A key strategy in the design of functionalized derivatives is to introduce pharmacophoric groups that are known to interact with biological targets. For example, the incorporation of aromatic rings or specific functional groups can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity.

Investigation of Structure-Activity Relationships in Dienyl Ester Scaffolds (Theoretical Perspective)

Understanding the relationship between the chemical structure of dienyl ester derivatives and their biological activity is crucial for the rational design of new therapeutic agents. While experimental data on this compound derivatives is scarce, theoretical and computational methods can provide valuable insights.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic properties, molecular geometry, and reactivity of different derivatives. These calculations can help in understanding how modifications to the structure affect the molecule's ability to interact with a biological target. For example, the electrostatic potential surface can indicate regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions.

Molecular docking simulations can be employed to predict the binding mode of dienyl ester derivatives to a specific protein target. By comparing the binding affinities and poses of different analogues, it is possible to identify key structural features that contribute to biological activity. This information can then guide the synthesis of new derivatives with improved potency and selectivity.

Table 3: Key Descriptors in Theoretical SAR Studies of Dienyl Esters

| Descriptor | Definition | Relevance to Biological Activity |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicates the molecule's ability to donate or accept electrons, which is important for receptor binding and metabolic stability. |

| Molecular Electrostatic Potential (MEP) | The charge distribution around the molecule | Identifies regions of positive and negative potential that can interact with complementary regions on a biological target. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water | A measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Steric Parameters (e.g., Molar Refractivity) | A measure of the size and polarizability of the molecule or a substituent | Can influence how well the molecule fits into a binding pocket and can affect its interaction with the target. |

By systematically modifying the structure of the dienyl ester scaffold and evaluating these theoretical descriptors, a predictive model for the structure-activity relationship can be developed. This approach can significantly accelerate the discovery of novel bioactive compounds derived from this compound.

Q & A

Q. What are the validated synthetic routes for methyl undeca-3,4-dienoate, and how can purity (>97%) be ensured?

this compound can be synthesized via rhodium-catalyzed cyclization of allenols or reduction of precursor esters. For example, ethyl undeca-3,4-dienoate was synthesized using diisobutylaluminum hydride (DIBAL-H) in dichloromethane, yielding 90% after silica gel purification . To ensure >97% purity, employ:

- Chromatographic validation : Use HPLC/GC-MS with reference standards (e.g., NIST-certified analogs) .

- Quality control : Batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) for reagent traceability .

- Spectroscopic confirmation : Compare -NMR and IR data with published spectra (e.g., methyl tetradeca-3,4-dienoate analogs) .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should include:

- Photodegradation assays : Expose to UV/TiO or UV-Vis/BiWO systems to identify intermediates like methyl (2E,4E)-7-oxohepta-2,4-dienoate, monitored via LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to detect decomposition points.

- Hydrolytic stability : Test in buffered solutions (pH 3–9) with kinetic analysis via -NMR .

Advanced Research Questions

Q. What catalytic systems optimize the stereoselective synthesis of this compound derivatives?

Transition metal catalysts like Rh(I) or Pd(0) are critical for stereocontrol:

- Rhodium catalysis : Enables atom-economical cyclization of allenols to alkenes with >90% yield .

- Palladium-mediated coupling : For introducing substituents (e.g., aryl groups) at the α-position .

- Methodological refinement : Compare DIBAL-H vs. Grignard reagents for reducing ester intermediates, noting yield variations (e.g., 90% vs. 75–85%) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for cycloadditions or electrophilic attacks using software like Gaussian. Reference analogs like methyl tetradeca-3,4-dienoate for bond dissociation energies .

- Docking studies : Predict interactions with enzymes (e.g., hydrolases in biodegradation pathways) .

- SAR analysis : Correlate electronic effects (Hammett constants) with reaction rates in photodegradation .

Q. What analytical strategies resolve contradictions in reported biodegradation pathways of dienoate esters?

Conflicting data (e.g., aerobic vs. anaerobic pathways) require:

- Isotopic labeling : Track -labeled this compound in microbial cultures to identify metabolites .

- Enzyme assays : Isolate 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase activity from Pseudomonas spp. .

- Meta-analysis : Cross-reference pathways for related esters (e.g., 4-chlorobiphenyl degradation) to infer conserved mechanisms .

Methodological Considerations

Q. How to design experiments assessing the ecological impact of this compound?

Q. What statistical frameworks are robust for analyzing variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.